4-(2-Nitrophenyl)thiazole-2-amine

Beschreibung

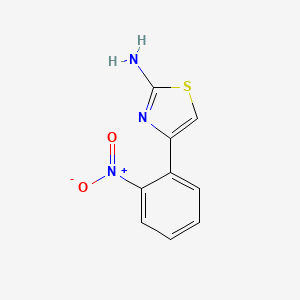

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJERKMNYIBNFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344295 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90323-06-1 | |

| Record name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90323-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(2-Nitrophenyl)thiazole-2-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(2-Nitrophenyl)thiazole-2-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the incorporation of a nitrophenyl moiety introduces unique electronic and steric properties that are valuable for modulating biological activity.[1][2][3] This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, a self-validating protocol through rigorous characterization, and authoritative grounding in established chemical principles. We present a complete workflow from strategic synthesis planning to final spectroscopic confirmation, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Significance

The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[3][4][5] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, its rigid coplanar structure, and its synthetic accessibility.

The introduction of a 2-nitrophenyl substituent at the 4-position of the thiazole ring is a strategic design choice. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the entire molecule.[6][7] This modification can influence the compound's acidity, basicity, and potential to engage in specific biological interactions. Furthermore, the nitro group can serve as a synthetic handle for further derivatization, for instance, through reduction to an amine, opening avenues for a diverse library of analogues. The nitro functional group itself is a known pharmacophore and, in some cases, a toxicophore, making its study critical in drug development.[6][7][8]

This guide details a robust synthetic route based on the venerable Hantzsch thiazole synthesis, a reliable method for constructing the 2-aminothiazole ring system.[9][10][11]

Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most direct and reliable route to this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[10][12] For our target molecule, the key precursors are 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea .

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 2-Bromo-1-(2-nitrophenyl)ethan-1-one | 244.04 | α-haloketone precursor | Lachrymator; handle in a fume hood. |

| Thiourea | 76.12 | Thioamide precursor | |

| Ethanol (Absolute) | 46.07 | Solvent | Should be dry to prevent side reactions. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Base | For neutralization and product precipitation. |

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The aromaticity of the final thiazole ring provides a strong thermodynamic driving force for the reaction.[11]

-

Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting isothiourea intermediate attacks the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(2-nitrophenyl)ethan-1-one (2.44 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol, 1.2 equivalents).

-

Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone.

-

-

Solvent Addition and Reflux: Add 40 mL of absolute ethanol to the flask. Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

-

Scientist's Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the initial hydrobromide salt of the product is also soluble at elevated temperatures.[11]

-

-

Reaction Time: Maintain the reflux for 2-3 hours. Typically, the reaction mixture becomes a clear, homogeneous solution.

-

Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to crystallize.

-

Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. An immediate precipitation of a solid should be observed.

-

Scientist's Note: The weak base neutralizes the hydrobromic acid formed during the reaction, converting the soluble salt into the free base, which is poorly soluble in water and precipitates out.[10]

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow to light brown solid.

Experimental Workflow Overview

The entire process from synthesis to characterization follows a logical and efficient workflow designed to ensure product purity and structural confirmation.

Caption: Overall experimental workflow.

Spectroscopic Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.[14] The following techniques provide a self-validating system where the data from each method corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆.[13]

-

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 7.2-7.5 ppm. This signal is exchangeable with D₂O.[11][13]

-

Thiazole Proton (C5-H): A sharp singlet is expected around δ 7.0-7.3 ppm. Its downfield shift is due to the aromatic nature of the thiazole ring.[15]

-

Nitrophenyl Protons: The four protons on the nitrophenyl ring will appear as a complex multiplet pattern in the aromatic region (δ 7.6-8.2 ppm) due to ortho, meta, and para coupling.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

C=N (C2): The carbon bearing the amino group is highly deshielded and expected to appear around δ 168-170 ppm.[13]

-

Aromatic Carbons: The carbons of the nitrophenyl ring and the thiazole ring (C4 and C5) will resonate in the typical aromatic region of δ 105-150 ppm.[16] The carbon attached to the nitro group (C-NO₂) will be significantly downfield.

-

| Predicted ¹H NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ ppm) | Assignment & Multiplicity |

| ~ 8.1-8.2 | Aromatic-H (d) |

| ~ 7.6-7.8 | Aromatic-H (m) |

| ~ 7.3 | -NH₂ (br s, D₂O exchangeable) |

| ~ 7.1 | Thiazole C5-H (s) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[17]

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric & symmetric) of -NH₂ group |

| 3100-3000 | Aromatic C-H stretching |

| ~ 1620 | C=N stretching of the thiazole ring |

| 1520 & 1340 | N-O stretching (asymmetric & symmetric) of -NO₂ group[13] |

| ~ 1500 | C=C stretching (aromatic rings) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Electron Impact (EI) is a common ionization method.

-

Molecular Ion Peak (M⁺): The molecular weight of C₉H₇N₃O₂S is 221.24 g/mol . A strong molecular ion peak is expected at m/z = 221.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for thiazoles involve the cleavage of the ring.[18][19][20] The loss of the nitro group (NO₂) or nitric oxide (NO) is also a characteristic fragmentation for nitrophenyl compounds.[21]

Potential Applications in Drug Development

The synthesized this compound is a valuable scaffold for drug discovery. The 2-aminothiazole moiety is a known kinase inhibitor hinge-binder, and derivatives have shown promise as anticancer agents.[5][22] The presence of the nitrophenyl group can lead to compounds with potential antimicrobial or antiparasitic activities, as the nitro group can undergo bioreduction in hypoxic environments to generate reactive radical species.[6][8] This compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various therapeutic targets.

Conclusion

This guide has presented a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. By following the Hantzsch synthesis methodology and employing a suite of spectroscopic techniques for verification, researchers can confidently produce and validate this important heterocyclic compound. The rationale provided for each experimental choice empowers scientists to not only replicate the procedure but also to adapt it for the synthesis of novel analogues, thereby accelerating the drug discovery process.

References

-

2-Aminothiazole - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718.

- Kaur, R., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 110, 1-20.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 6(4), 11-23.

- Shafiei, M., et al. (2019). Biological and medicinal significance of 2-aminothiazoles.

- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). OncoDaily.

- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2023). ChemRxiv.

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI.

- El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 433.

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2020).

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

2-Aminothiazole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1981). Journal of the Chemical Society, Perkin Transactions 1.

- A new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (2017). Royal Society of Chemistry.

-

2-Amino-4-phenylthiazole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2020). MDPI.

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 7, 2026, from [Link]

- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2014).

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). Molecules, 28(23), 7796.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). Scientific Reports, 13(1), 1-17.

- A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. (1977). Journal of the Chemical Society, Perkin Transactions 1.

- Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. (2019).

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 7, 2026, from [Link]

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3609.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2023).

- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). International Journal of Organic Chemistry, 7(3), 269-281.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (2022).

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 856.

-

2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. youtube.com [youtube.com]

- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. article.sapub.org [article.sapub.org]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Nitrophenyl)thiazole-2-amine

This document provides a comprehensive technical overview of 4-(2-Nitrophenyl)thiazole-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established scientific principles to offer field-proven insights into its properties, synthesis, and characterization. We will explore the causality behind experimental choices and provide self-validating protocols grounded in authoritative references.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active agents.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The title compound, this compound, incorporates this key heterocycle with an ortho-substituted nitrophenyl group. This specific substitution pattern presents unique steric and electronic characteristics that influence its physicochemical properties and reactivity, making it a valuable building block for novel therapeutic agents. The nitro group, in particular, can serve as a handle for further chemical modification, such as reduction to an amine, opening avenues for diverse derivatization strategies.[4]

Section 1: Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the ortho-isomer (CAS: 90323-06-1) is not extensively published, we can infer many of its properties from established data on its meta and para isomers and general chemical principles.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 4-(2-Nitrophenyl)-1,3-thiazol-2-amine | |

| CAS Number | 90323-06-1 | [5] |

| Molecular Formula | C₉H₇N₃O₂S | [5][6] |

| Molecular Weight | 221.24 g/mol | [5][6] |

| Appearance | Expected to be a crystalline solid, potentially light orange to yellow. | Based on related isomers.[7] |

| Melting Point (°C) | Data not available. For comparison, the para-isomer melts at 283-287 °C and the meta-isomer at 187-191 °C.[7][8] The ortho-isomer's melting point may be influenced by potential intramolecular hydrogen bonding. | [7][8] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and ethanol.[9] Poor solubility in water is expected. Some 2-aminothiazole derivatives are known to have solubility issues in aqueous media.[10] | [9][10] |

| pKa (Predicted) | The 2-amino group is basic. The predicted pKa for the conjugate acid of the related para-isomer is 3.26±0.10.[8] The ortho-nitro group's electron-withdrawing effect, potentially modulated by steric hindrance, would influence this value. | [8] |

| LogP (Octanol/Water) | Data not available. Lipophilicity is a critical parameter. The isosteric replacement of sulfur (thiazole) with oxygen (oxazole) has been shown to decrease logP, indicating the thiazole ring contributes to lipophilicity.[10] | [10] |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere.[5][6] | [5][6] |

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis.[3][11][12] This robust and versatile method involves the condensation of an α-haloketone with a thiourea.

Synthesis Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of this compound from 2-bromo-1-(2-nitrophenyl)ethan-1-one and thiourea.

Rationale: The Hantzsch synthesis is a reliable one-pot procedure for creating the 2-aminothiazole core.[11] The mechanism involves the nucleophilic sulfur of thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[13] Ethanol is a preferred solvent as it readily dissolves the reactants and facilitates the reaction upon heating.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(2-nitrophenyl)ethan-1-one in absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add 1.1 equivalents of thiourea. A slight excess of thiourea ensures the complete consumption of the α-bromoketone.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the crude solid by filtration and wash with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product.

-

Confirmation: Confirm the identity and purity of the synthesized compound using melting point analysis and the spectroscopic methods detailed below.

Diagram: Hantzsch Synthesis Workflow

Caption: Workflow for Hantzsch synthesis of the target compound.

Predicted Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂).[14]

-

N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂), appearing around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

Aromatic/Heteroaromatic Region: Multiple bands corresponding to C=C and C=N stretching within the phenyl and thiazole rings will be present between 1400-1620 cm⁻¹. Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Amine Protons (-NH₂): A broad singlet is expected, typically between 5.0-7.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D₂O to the NMR sample, a process known as D₂O exchange.[14]

-

Thiazole Proton (C5-H): A sharp singlet is predicted for the lone proton on the thiazole ring, likely appearing between 6.5-7.5 ppm.

-

Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring will appear as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Thiazole Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group will be highly deshielded (~168 ppm). The C4 and C5 carbons will appear in the range of 105-150 ppm.

-

Nitrophenyl Carbons: Six signals are expected in the aromatic region (120-150 ppm), including the ipso-carbon attached to the nitro group, which will be significantly deshielded.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at an m/z value of 221, corresponding to the molecular weight of the compound.[15]

-

Fragmentation Pattern: Characteristic fragmentation may include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da), which are common fragmentation pathways for nitroaromatic compounds.

-

Section 3: Protocol for Experimental Property Determination

To bridge the gap between predicted and experimental data, standardized protocols are essential. Here, we outline the shake-flask method for determining the octanol-water partition coefficient (LogP), a critical measure of lipophilicity in drug development.

Protocol: LogP Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold-standard technique for LogP determination. It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, simulating the distribution between lipidic and aqueous environments in the body. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment, ensuring accuracy. Quantification via UV-Vis spectroscopy is a common and accessible method, provided the compound has a suitable chromophore, which the nitrophenylthiazole moiety does.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Standard Curve: Prepare a stock solution of this compound in the saturated n-octanol phase. Create a series of dilutions and measure their absorbance at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer to generate a standard curve.

-

Partitioning: In a centrifuge tube, add a known volume of the stock solution in n-octanol and an equal volume of the saturated water.

-

Equilibration: Seal the tube and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and water layers.

-

Quantification: Carefully sample the n-octanol phase. If necessary, dilute the sample to fall within the linear range of the standard curve. Measure its absorbance at λ_max.

-

Calculation:

-

Use the standard curve to determine the final concentration of the compound in the n-octanol phase ([Compound]_oct).

-

Calculate the concentration in the aqueous phase by difference: [Compound]_aq = [Initial Concentration]_oct - [Final Concentration]_oct.

-

Calculate the partition coefficient: P = [Compound]_oct / [Compound]_aq.

-

Calculate LogP: LogP = log₁₀(P).

-

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for LogP determination via the shake-flask method.

Section 4: Potential Applications in Drug Discovery

The this compound molecule is a promising starting point for creating libraries of novel compounds. The 2-aminothiazole core is a known pharmacophore that interacts with various biological targets.[1][16] The strategic placement of the nitro group at the ortho position offers several advantages:

-

Modulator of Conformation: The bulky nitro group can induce a specific torsion angle between the phenyl and thiazole rings, which may be crucial for selective binding to a target protein.

-

Synthetic Handle: The nitro group can be readily reduced to a primary amine. This resulting 4-(2-aminophenyl)thiazole-2-amine is a bifunctional intermediate, enabling the synthesis of complex fused heterocyclic systems or further derivatization at the newly formed amino group.

-

Bioisosteric Replacement: The nitrophenyl moiety can be explored as a bioisostere for other functional groups in known active compounds, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Given the established activities of related 2-aminothiazoles, derivatives of this compound warrant investigation as potential anticancer, antibacterial, and anti-inflammatory agents.[1][3][17]

Conclusion

This compound is a compound with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data remains limited, its properties can be reliably predicted based on the well-understood chemistry of the 2-aminothiazole scaffold and its substituted analogues. Its synthesis via the Hantzsch reaction is straightforward, and its structural features, particularly the ortho-nitro group, make it an attractive and versatile platform for the development of next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable molecule into their discovery programs.

References

-

ChemBK. (2024). 2-AMINO-4-(4-NITROPHENYL)THIAZOLE. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Cambridge Open Engage. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Amino-4-(4-nitrophenyl)thiazole (CAS 2104-09-8). Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved from [Link]

-

YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

NIH. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Retrieved from [Link]

-

NIH. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(m-Nitrophenyl)-2-thiazolamine - 1H NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole - MS (GC). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved from [Link]

-

Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiazolamine, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - FTIR. Retrieved from [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. achmem.com [achmem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chembk.com [chembk.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(2-Nitrophenyl)thiazole-2-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)thiazole-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific ortho-nitro isomer is limited in publicly accessible literature, this document consolidates foundational knowledge of the 2-aminothiazole scaffold, proposes a viable synthetic pathway, and presents predicted spectroscopic data based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a nitrophenyl group, as in this compound, offers intriguing possibilities for modulating electronic properties and engaging in specific binding interactions with biological macromolecules. This guide focuses specifically on the ortho-nitro isomer, providing a theoretical and practical framework for its study.

Molecular Structure and Nomenclature

The molecular structure of this compound comprises a central thiazole ring, substituted with an amino group at the 2-position and a 2-nitrophenyl group at the 4-position.

IUPAC Name

The formal IUPAC name for this compound is 4-(2-nitrophenyl)-1,3-thiazol-2-amine .

Chemical Structure

The chemical structure can be represented as follows:

Caption: Molecular structure of this compound.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of this compound, the logical precursors would be 2-bromo-1-(2-nitrophenyl)ethanone and thiourea.

Caption: Proposed Hantzsch synthesis of this compound.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(2-nitrophenyl)ethanone

The synthesis of the α-haloketone precursor, 2-bromo-1-(2-nitrophenyl)ethanone, can be achieved through the bromination of 1-(2-nitrophenyl)ethanone.

Protocol:

-

Dissolve 1-(2-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution in an ice bath (0-5 °C).

-

Add bromine (1.0 eq) dropwise with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude product, wash with water and a dilute solution of sodium bicarbonate, and then dry.

-

Purify the crude 2-bromo-1-(2-nitrophenyl)ethanone by recrystallization from a suitable solvent like ethanol.

Hantzsch Thiazole Synthesis Protocol

Protocol:

-

In a round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Reflux the reaction mixture with stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude this compound from ethanol or a similar solvent to obtain the purified product.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of its structural analogues and general principles of spectroscopy.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | m | 4H | Aromatic protons of the nitrophenyl ring |

| ~7.2 | s | 1H | Thiazole C5-H |

| ~7.0 | br s | 2H | NH₂ |

The exact chemical shifts and coupling patterns of the nitrophenyl protons will depend on their relative positions and the electronic effects of the nitro group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show signals corresponding to the distinct carbon environments in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 (attached to NH₂) |

| ~150 | Thiazole C4 (attached to phenyl ring) |

| ~148 | Nitrophenyl C2 (attached to NO₂) |

| ~120 - 140 | Other aromatic carbons |

| ~105 | Thiazole C5 |

Predicted Mass Spectrum

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221. Key fragmentation patterns for nitrophenyl compounds often involve the loss of NO₂ (46 Da) and NO (30 Da).[6] Therefore, significant fragments might be observed at:

-

m/z 175 ([M - NO₂]⁺)

-

m/z 191 ([M - NO]⁺)

Further fragmentation of the thiazole ring could also occur.

Predicted FT-IR Spectrum

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (primary amine) |

| 1650 - 1580 | N-H bending (primary amine) |

| 1530 - 1500 | Asymmetric NO₂ stretching |

| 1350 - 1330 | Symmetric NO₂ stretching |

| ~1600 | C=N stretching (thiazole ring) |

| ~1335 - 1250 | C-N stretching (aromatic amine) |

Potential Applications in Drug Development

Derivatives of 2-aminothiazole are known to possess a wide array of biological activities. The incorporation of a 2-nitrophenyl moiety could confer novel pharmacological properties. Potential areas of investigation for this compound and its derivatives include:

-

Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs.

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain the 2-aminothiazole scaffold.

-

Anti-inflammatory Agents: Thiazole derivatives have been explored for their anti-inflammatory potential.

The nitro group can also serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed overview of this compound, including its molecular structure, IUPAC name, a proposed synthetic route via the Hantzsch thiazole synthesis, and predicted spectroscopic data. While experimental data for this specific isomer remains elusive in the public domain, the information presented here, based on well-established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and related novel 2-aminothiazole derivatives.

References

- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 471-488.

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. In NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1398.

-

ResearchGate. (2022). (PDF) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

-

P&S Chemicals. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

ChemBK. (n.d.). 2-AMINO-4-(4-NITROPHENYL)THIAZOLE. Retrieved from [Link]

- NIH. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612.

-

ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

UCLA. (n.d.). IR: amines. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(m-Nitrophenyl)-2-thiazolamine. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 3. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

CAS number and chemical data for 4-(2-Nitrophenyl)thiazole-2-amine

Abstract

This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)thiazole-2-amine (CAS No. 90323-06-1), a heterocyclic compound of interest in medicinal chemistry and drug development. While publicly available experimental data on this specific ortho-nitro isomer is limited, this document consolidates the known chemical and safety data. Furthermore, it presents generalized, field-proven methodologies for its synthesis, purification, and analytical characterization, drawing from established protocols for structurally related aminothiazole derivatives. The guide also explores the potential biological significance and prospective research avenues for this molecule, offering valuable insights for researchers and scientists in the field.

Introduction: The 2-Aminothiazole Scaffold and the Significance of the 2-Nitrophenyl Moiety

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including approved drugs with antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this heterocyclic system allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is distinguished by the presence of a 2-nitrophenyl group at the 4-position of the thiazole ring. The ortho positioning of the nitro group is of particular interest due to its potential to influence the molecule's conformation and electronic properties through steric and electronic effects. This substitution pattern may lead to unique biological activities compared to its meta and para isomers. However, it is crucial to note that, to date, the scientific literature lacks extensive studies specifically dedicated to this isomer, presenting a clear opportunity for novel research.

Chemical and Physical Data

A thorough compilation of the fundamental chemical and physical properties of this compound is essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 90323-06-1 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂S | [1][2] |

| Molecular Weight | 221.24 g/mol | [1][2] |

| Purity | Typically ≥97% (commercially available) | [2] |

| Appearance | Solid (predicted) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |

Safety and Handling

Based on available safety data for this compound and structurally similar chemicals, the following safety precautions should be observed.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | грузовик | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Irritation (Category 2) | грузовик | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2A) | грузовик | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation (Category 4) | грузовик | H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | грузовик | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the solid, a dust mask or respirator is recommended.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be kept in a tightly closed container under an inert atmosphere.[1][2]

Methodologies for Synthesis and Characterization

Generalized Synthesis Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the target compound, this would involve the reaction of 2-bromo-1-(2-nitrophenyl)ethan-1-one with thiourea.

Reaction Scheme:

A generalized Hantzsch synthesis for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(2-nitrophenyl)ethan-1-one in a suitable solvent such as ethanol.

-

Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Neutralization and Isolation: The crude product is often an acidic salt. To obtain the free amine, the crude solid is suspended in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide until a basic pH is achieved. The resulting precipitate is then collected by filtration.

-

Washing: The collected solid should be washed with water to remove any inorganic salts and then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

-

Drying: The purified product is then dried under vacuum.

Purification Techniques

Recrystallization is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined empirically to achieve high purity and yield.

Analytical Characterization

Due to the absence of published spectroscopic data for this compound, the following are generalized protocols for its characterization.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the thiazole ring proton, as well as a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carbons of the thiazole and nitrophenyl rings.

4.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected exact mass can be calculated and compared with the experimental value.

4.3.3. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Potential Applications and Future Research Directions

While no specific biological activities have been reported for this compound, the broader class of 2-aminothiazole derivatives has shown a wide range of pharmacological effects. The introduction of a 2-nitrophenyl group could modulate these activities in several ways:

-

Enzyme Inhibition: The nitro group can act as a hydrogen bond acceptor and may participate in key interactions within the active site of enzymes.

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.

-

Kinase Inhibition: The 2-aminothiazole scaffold is a known hinge-binding motif for many protein kinases. The 2-nitrophenyl substituent could be explored for its potential to interact with other regions of the kinase domain.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed report on the synthesis, purification, and full spectroscopic characterization of this compound is a critical first step.

-

Biological Screening: The compound should be screened against a panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with different substituents on the phenyl ring will help in establishing a clear SAR.

-

Computational Modeling: Molecular docking and other computational studies can help in identifying potential biological targets and understanding the binding interactions.

Conclusion

This compound represents an under-explored area within the well-established field of 2-aminothiazole chemistry. This technical guide provides a foundational understanding of its chemical properties, safety considerations, and robust, generalized methodologies for its synthesis and characterization. The lack of specific experimental data in the public domain highlights a significant opportunity for novel research. By investigating the biological activities and potential mechanisms of action of this compound, researchers can contribute to the development of new therapeutic agents.

References

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Nitrophenyl)thiazole-2-amine

Abstract

This technical guide provides a comprehensive examination of the spectroscopic techniques used for the structural elucidation and characterization of 4-(2-nitrophenyl)thiazole-2-amine. This molecule, a heterocyclic compound featuring a thiazole ring substituted with an amino group and a nitrophenyl moiety, is of significant interest in medicinal chemistry and materials science. This document offers a detailed, practical guide for researchers, scientists, and professionals in drug development on the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the synergy between these techniques for unambiguous structural confirmation, presenting detailed experimental protocols, data interpretation, and the underlying scientific principles.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a wide range of biological interactions makes it a valuable building block in drug discovery. The addition of a 2-nitrophenyl group introduces unique electronic and steric properties, potentially modulating the compound's biological activity and physicochemical characteristics. Accurate and thorough structural characterization is a critical first step in understanding its potential applications. This guide will walk through the essential spectroscopic analyses required to confirm the identity and purity of this compound.

The Spectroscopic Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. A robust characterization of this compound relies on the integration of data from NMR, IR, and MS. Each technique probes different aspects of the molecule's structure, and their combined interpretation provides a self-validating system for structural confirmation.

Figure 1: A diagram illustrating the synergistic workflow of NMR, FT-IR, and Mass Spectrometry for the comprehensive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Experience: Causality Behind Experimental Choices

For this compound, a standard ¹H and ¹³C NMR analysis in a deuterated solvent like DMSO-d₆ is the logical starting point. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The acidic protons of the amino group are often observable in DMSO-d₆, providing valuable structural information.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical spectral width: 0 to 200 ppm.

-

Data Interpretation: Decoding the Spectra

The interpretation of NMR spectra involves analyzing chemical shifts (δ), integration values, and splitting patterns (multiplicity).[1][2][3][4][5]

¹H NMR Spectrum Analysis (Predicted): The proton NMR spectrum will provide information on the number of distinct hydrogen environments in the molecule.[1][4]

-

Aromatic Protons (Nitrophenyl Ring): Four protons are expected in the aromatic region (typically δ 7.0-8.5 ppm). Due to the ortho-nitro substitution, these protons will exhibit complex splitting patterns (multiplets).

-

Thiazole Proton: A single proton on the thiazole ring is expected, likely appearing as a singlet in the aromatic region (around δ 7.0-7.5 ppm).

-

Amino Protons: The two protons of the amino group (-NH₂) will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature. In DMSO-d₆, it is often observed in the range of δ 5.0-7.0 ppm.

¹³C NMR Spectrum Analysis (Predicted): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (Nitrophenyl Ring): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be significantly downfield.

-

Thiazole Carbons: Three signals are anticipated for the thiazole ring carbons. The carbon bearing the amino group (C2) will be significantly downfield (around δ 160-170 ppm), while the other two carbons (C4 and C5) will appear in the aromatic region.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Nitrophenyl-H | 7.0 - 8.5 (m) | 120 - 150 |

| Thiazole-H | 7.0 - 7.5 (s) | 100 - 140 |

| -NH₂ | 5.0 - 7.0 (br s) | - |

| Thiazole-C2 (C-NH₂) | - | 160 - 170 |

| Thiazole-C4 (C-Ar) | - | 140 - 150 |

| Thiazole-C5 (C-H) | - | 100 - 115 |

| Nitrophenyl-C (C-NO₂) | - | 145 - 155 |

Table 1: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The Rationale for FT-IR

For this compound, FT-IR is crucial for confirming the presence of key functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, the aromatic C-H bonds, and the characteristic vibrations of the thiazole ring.

Experimental Protocol: FT-IR

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are typically sufficient.

-

A background scan of the empty ATR crystal should be collected before the sample scan.

-

Data Interpretation: Vibrational Fingerprints

The interpretation of an IR spectrum involves assigning absorption bands to specific molecular vibrations.[6]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) |

| Amino (-NH₂) | N-H stretch | 3400-3200 (two bands) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Nitro (-NO₂) | Asymmetric stretch | 1550-1500 |

| Nitro (-NO₂) | Symmetric stretch | 1350-1300 |

| Thiazole Ring | C=N and C=C stretch | 1650-1450 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| C-N stretch | C-N stretch | 1350-1250 |

Table 2: Predicted characteristic FT-IR absorption bands for this compound.

The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine.[6] The strong absorptions corresponding to the nitro group stretches are also key diagnostic peaks. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the entire molecule, including the thiazole ring vibrations.[7][8]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Technique

For a molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred. ESI typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. Electron Ionization (EI) can also be used, which is a "harder" technique that causes more fragmentation, providing valuable structural information.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation in positive ion mode.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

-

Ionization Mode: Positive ion ESI is recommended.

-

Analysis Mode: Full scan mode to detect the molecular ion.

Data Interpretation: Unveiling the Molecular Mass

The primary piece of information from the mass spectrum is the molecular ion peak. For this compound (C₉H₇N₃O₂S), the expected molecular weight is approximately 221.03 g/mol .

-

Expected Observation: In positive ion ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 222.03.

-

High-Resolution Data: HRMS will provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The theoretical exact mass of C₉H₇N₃O₂S is 221.0259. The experimentally determined mass should be within a few parts per million (ppm) of this value.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for nitroaromatic compounds can involve the loss of NO, NO₂, or other small neutral molecules.[10][11][12] The fragmentation of the thiazole ring can also be observed.[13][14]

Synthesis of Spectroscopic Data: A Holistic View

The true power of this multi-technique approach lies in the synthesis of all the data.

Figure 2: A flowchart demonstrating how data from Mass Spectrometry, FT-IR, and NMR are integrated to confirm the final chemical structure.

The mass spectrum confirms the molecular weight and elemental composition. The IR spectrum verifies the presence of the key amino and nitro functional groups. The NMR spectra then provide the definitive map of the molecule, showing the connectivity of the atoms and the specific chemical environments of the protons and carbons. Any one of these techniques alone would leave ambiguity, but together they provide a robust and self-consistent structural proof.

Conclusion: A Protocol for Confidence

The spectroscopic characterization of this compound is a clear example of the power of modern analytical chemistry. By systematically applying NMR, FT-IR, and MS, researchers can confidently confirm the structure and purity of this and other novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists in drug discovery and related fields to perform these analyses with a high degree of scientific rigor. The integration of these techniques is not merely a checklist but a synergistic process that ensures the integrity of the chemical matter being investigated, which is the cornerstone of all subsequent research and development.

References

- Benchchem. A Comparative Guide to Fragmentation Patterns in Mass Spectrometry of Nitro Esters.

- ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.

- National Institutes of Health. Gas-phase fragmentation analysis of nitro-fatty acids.

- National Institutes of Health. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles.

- ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Journal of Coordination Chemistry. FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.

- ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation...

- ACS Publications. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.

- ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon...

- PubMed Central. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.

- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.

- PubChem. 2-Amino-4-(p-nitrophenyl)thiazole.

- NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole.

- ChemicalBook. 2-amino-5-(4-nitrophenylsulfonyl)thiazole(39565-05-4) 13 c nmr.

- National Institutes of Health. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.

- University of California, Los Angeles. Table of Characteristic IR Absorptions.

- OpenOChem Learn. Interpreting.

- Journal of Organic and Pharmaceutical Chemistry. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- ResearchGate. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.

- SpectraBase. 2-Amino-4-(4-nitrophenyl)thiazole - Optional[MS (GC)] - Spectrum.

- SpectraBase. 4-(m-Nitrophenyl)-2-thiazolamine - Optional[1H NMR] - Spectrum.

- SpectraBase. 4-amino-2-(methylthio)-5-(p-nitrophenyl)thiazole - Optional[FTIR] - Spectrum.

- Chemistry LibreTexts. NMR - Interpretation.

- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

- ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.

- PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.

- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...

- ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...

- Achmem. This compound.

- ResearchGate. Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives.

- ChemBK. 2-AMINO-4-(4-NITROPHENYL)THIAZOLE.

- Sigma-Aldrich. 2-Amino-4-(4-nitrophenyl)thiazole.

-

ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[15]. Available from:

Sources

- 1. azooptics.com [azooptics.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emerypharma.com [emerypharma.com]

- 5. acdlabs.com [acdlabs.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. achmem.com [achmem.com]

An In-Depth Technical Guide to the Discovery and Evolution of Nitrophenylthiazole Compounds in Research

Executive Summary: The nitrophenylthiazole scaffold represents a fascinating case study in medicinal chemistry, charting a course from a single, potent antiparasitic agent to a versatile platform for modern drug discovery. Initially defined by the potent but toxic schistosomicide, Niridazole, the scaffold fell out of favor for decades. However, a renaissance in research has repurposed this chemical entity, leading to the discovery of novel derivatives with significant potential in treating metabolic diseases, cancer, and microbial infections. This guide provides a technical overview of the history, synthesis, and evolving mechanisms of action of nitrophenylthiazole compounds, offering field-proven insights for researchers and drug development professionals.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of nitrophenylthiazoles is fundamentally linked to the Hantzsch thiazole synthesis, a classic and robust method for creating the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea or thiosemicarbazones.[1][3] The versatility of this synthesis allows for the incorporation of various substituents, including the critical nitrophenyl group, which has proven essential for the biological activity of many derivatives.[4][5]

The core chemical logic behind the Hantzsch synthesis involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1] This straightforward and adaptable methodology enabled early 20th-century chemists to explore a wide range of thiazole derivatives, laying the groundwork for future discoveries.

Caption: General workflow of the Hantzsch thiazole synthesis.

A Landmark Compound: The Rise and Fall of Niridazole

The first nitrophenylthiazole to make a significant clinical impact was Niridazole (trade name Ambilhar), introduced as a highly effective treatment for schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma.[6]

Discovery and Anthelmintic Activity

Discovered in the mid-20th century, Niridazole was a breakthrough in treating a widespread tropical disease. It proved to be a potent schistosomicide, capable of killing the parasitic worms in infected individuals.[6][7] Its mechanism of action involves rapid concentration within the parasite, where it disrupts key metabolic processes.[6][8] Specifically, Niridazole inhibits phosphofructokinase, an essential enzyme in the parasite's glucose metabolism, leading to glycogen depletion.[6][8] It also impairs oogenesis and spermatogenesis, halting the parasite's reproductive cycle.[6][8]

The Toxicity Dilemma